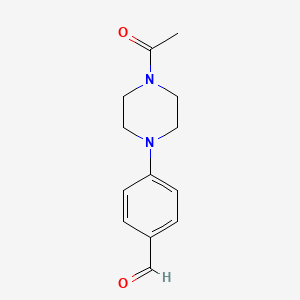
4-(4-Acetylpiperazin-1-yl)benzaldehyde
Cat. No. B2548773
Key on ui cas rn:
890092-19-0
M. Wt: 232.283
InChI Key: DYRIBKWUSUQUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09216988B2
Procedure details


To a solution of 4-fluorobenzaldehyde (5 g, 40.2 mmol) in N,N-dimethylformamide (130 mL) was added potassium carbonate (8.35 g, 60.4 mmol) and 1-piperazin-1-ylethanone (10.3 g, 80.5 mmol) and the reaction was stirred at 130° C. for 16 hours. The reaction was then cooled to ambient temperature, diluted with EtOAc and washed with water (×2) and brine. The organic layer was then dried with MgSO4, concentrated and purified by silica gel column chromatography (0-10% methanol in dichloromethane) to give 4-(4-acetylpiperazin-1-yl)benzaldehyde (5.96 g, 64% yield). LCMS (m/z) ES+ 233 [M+1]+.





Yield
64%
Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[N:16]1([C:22](=[O:24])[CH3:23])[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CN(C)C=O.CCOC(C)=O>[C:22]([N:16]1[CH2:21][CH2:20][N:19]([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:18][CH2:17]1)(=[O:24])[CH3:23] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
8.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 130° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to ambient temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (×2) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was then dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (0-10% methanol in dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.96 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
